2-Fluoro-3-methyl-4-nitroaniline
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Overview
Description
2-Fluoro-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the amino group .
Another method involves the direct fluorination of 3-methyl-4-nitroaniline using a fluorinating agent such as Selectfluor. This reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-Fluoro-3-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Fluoro-3-carboxy-4-nitroaniline.
Scientific Research Applications
2-Fluoro-3-methyl-4-nitroaniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
Materials Science: It is used in the preparation of polycrystalline thin films and nanofibers for electronic and optical applications.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-4-nitroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitroaniline: Similar structure but with the nitro group at the 4-position.
3-Fluoro-2-methyl-4-nitroaniline: Similar structure but with the fluorine and methyl groups swapped.
2-Methyl-4-nitroaniline: Lacks the fluorine atom.
Uniqueness
2-Fluoro-3-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the aniline ring provides a balance of electronic effects that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3 |
InChI Key |
PUVHWWSNBSKAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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